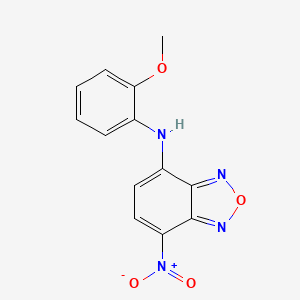
3-(1,3-benzothiazol-2-yl)-N-benzylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)-N-benzylaniline, also known as BBBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BBBA belongs to the family of benzothiazole derivatives, which have been studied extensively for their biological activities.
Mécanisme D'action
3-(1,3-benzothiazol-2-yl)-N-benzylaniline exerts its pharmacological activities by interacting with specific molecular targets in the cells. For example, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can bind to the tubulin protein, which is involved in the formation of the microtubule structure. By binding to tubulin, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can disrupt the microtubule structure and inhibit the cell division process, leading to the death of cancer cells. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can also interact with the ergosterol molecule, which is a component of the fungal cell membrane. By binding to ergosterol, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can disrupt the membrane structure and prevent the fungal cells from growing.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-N-benzylaniline can affect various biochemical and physiological processes in the cells. For example, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can also affect the activity of enzymes involved in the metabolism of drugs and other molecules. Moreover, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can alter the membrane potential and ion channels in the cells, leading to changes in the cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has several advantages for lab experiments, including its availability, stability, and specificity towards molecular targets. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can be easily synthesized in the lab and purified to obtain a high-quality product. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline also exhibits a high degree of specificity towards its molecular targets, which allows for precise control of the experimental conditions. However, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline also has limitations, such as its moderate yield in the synthesis process and its potential toxicity towards normal cells. Further optimization and toxicity studies are required to fully understand the potential of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline as a therapeutic agent.
Orientations Futures
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Some future directions for 3-(1,3-benzothiazol-2-yl)-N-benzylaniline research include:
1. Investigation of the pharmacokinetics and pharmacodynamics of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline in vivo to determine its efficacy and safety profile.
2. Identification of novel molecular targets for 3-(1,3-benzothiazol-2-yl)-N-benzylaniline and elucidation of its mechanism of action.
3. Development of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline derivatives with improved potency and selectivity towards specific molecular targets.
4. Evaluation of the synergistic effects of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline with other anticancer or antifungal agents.
5. Exploration of the potential of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline as a diagnostic tool for cancer or fungal infections.
In conclusion, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline is a chemical compound that has shown potential as a therapeutic agent in scientific research. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline exhibits pharmacological activities such as anticancer, antifungal, and anti-inflammatory properties, and its mechanism of action involves interaction with specific molecular targets in the cells. Further research is needed to fully understand the potential of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline as a therapeutic agent and to explore its future applications in medicine.
Méthodes De Synthèse
3-(1,3-benzothiazol-2-yl)-N-benzylaniline can be synthesized through a multi-step process starting from 2-aminobenzothiazole and benzyl chloride. The reaction involves the formation of an intermediate and subsequent purification steps to obtain the final product. The yield of the synthesis process is moderate, and further optimization is required to improve the efficiency.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has been investigated for its potential pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. Studies have shown that 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline also exhibits antifungal activity by disrupting the fungal cell membrane and inhibiting the growth of fungal cells. Moreover, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline has anti-inflammatory effects by reducing the production of inflammatory cytokines.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-benzylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-2-7-15(8-3-1)14-21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)23-20/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQATVFWXTGKQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzothiazol-2-yl-phenyl)-benzyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)


